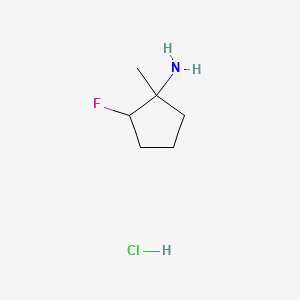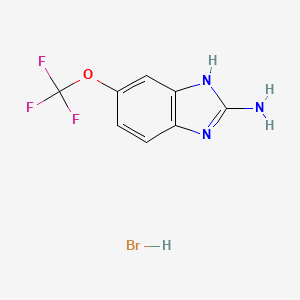![molecular formula C6H14ClNS B13462160 [(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)
[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound with a piperidine ring structure Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the reaction of piperidine with methanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with methanethiol in the presence of a suitable base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as zinc and acid can be used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiolates are formed.
Substitution: Substituted piperidine derivatives are formed.
Aplicaciones Científicas De Investigación
[(2S)-piperidin-2-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure similar to [(2S)-piperidin-2-yl]methanethiol hydrochloride.
Methanethiol: Contains the thiol group but lacks the piperidine ring.
Piperine: A naturally occurring piperidine derivative with different biological activities.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H14ClNS |
|---|---|
Peso molecular |
167.70 g/mol |
Nombre IUPAC |
[(2S)-piperidin-2-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
Clave InChI |
OVHTVQWDZNLWSU-RGMNGODLSA-N |
SMILES isomérico |
C1CCN[C@@H](C1)CS.Cl |
SMILES canónico |
C1CCNC(C1)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)

![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)

![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)






